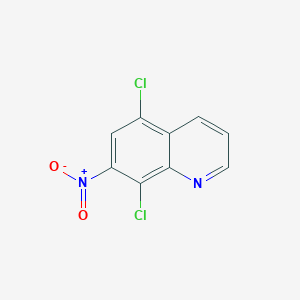

5,8-Dichloro-7-nitroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system is a cornerstone in medicinal chemistry and materials science. researchgate.netresearchgate.net Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govrsc.orgbohrium.com The success of quinoline-based drugs, such as chloroquine (B1663885) and quinine (B1679958) for malaria, underscores the therapeutic potential inherent in this scaffold. biointerfaceresearch.comnih.gov Beyond medicine, quinoline derivatives are integral to the development of sensors, dyes, and other functional materials due to their distinct photophysical and electronic characteristics. researchgate.net The versatility of the quinoline nucleus lies in its amenability to chemical modification, allowing for the fine-tuning of its properties for specific applications. nih.govresearchgate.net

Relevance of Halogenation and Nitration in Quinoline Chemistry

The introduction of halogen and nitro groups onto the quinoline scaffold profoundly influences its chemical reactivity and biological profile. Halogenation, particularly chlorination, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. orientjchem.org Furthermore, the carbon-halogen bond can serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures. nih.gov

Nitration, the introduction of a nitro group (-NO2), is a powerful tool for modulating the electronic properties of the quinoline ring. uop.edu.pk The strong electron-withdrawing nature of the nitro group can activate the ring system towards nucleophilic substitution reactions, a key strategy in the synthesis of diverse quinoline derivatives. clockss.org Moreover, the nitro group itself can be a pharmacophore or can be reduced to an amino group, providing a gateway to a different class of compounds with altered biological activities. mdpi.com The strategic placement of these functional groups is crucial, as their position on the quinoline ring dictates the resulting physicochemical and biological properties. researchgate.net

Position of 5,8-Dichloro-7-nitroquinoline within Dichloro- and Nitroquinoline Research

This compound is a specific isomer within the broader families of dichloroquinolines and nitroquinolines. Its structure is characterized by the presence of two chlorine atoms at positions 5 and 8, and a nitro group at position 7 of the quinoline ring. Research on dichloroquinolines has explored various isomers, such as 2,4-dichloroquinoline (B42001) and 4,7-dichloroquinoline (B193633), which serve as important intermediates in the synthesis of biologically active compounds. researchgate.netwikipedia.org For instance, 4,7-dichloroquinoline is a key precursor to the antimalarial drugs chloroquine and hydroxychloroquine. wikipedia.org

Similarly, the study of nitroquinolines encompasses a range of positional isomers, with the nitro group's location significantly impacting the molecule's reactivity and potential applications. For example, 4-nitroquinoline-1-oxide is a well-studied carcinogen used in cancer research to induce tumors in animal models. frontiersin.orgaacrjournals.org The specific arrangement of substituents in this compound, with chlorine atoms flanking the nitro group on the benzene (B151609) portion of the scaffold, presents a unique electronic and steric environment. This particular substitution pattern can influence its reactivity in nucleophilic substitution reactions and its potential interactions with biological targets. While specific research on this compound itself is not as extensively documented as some of its isomers, its chemical structure suggests its potential as a valuable intermediate in the synthesis of novel quinoline derivatives.

Overview of Key Academic Research Trajectories for Related Quinoline Derivatives

Academic research on quinoline derivatives continues to be a vibrant and highly productive field. Key research trajectories for related dichloro- and nitroquinoline derivatives often focus on the following areas:

Anticancer Drug Discovery: A significant portion of research is dedicated to synthesizing and evaluating novel quinoline derivatives as potential anticancer agents. bohrium.combenthamdirect.com Studies have shown that certain quinoline-based compounds can inhibit cancer cell growth through various mechanisms, including the inhibition of kinases and the induction of apoptosis. researchgate.net

Antimicrobial Agents: The emergence of drug-resistant pathogens has fueled the search for new antimicrobial compounds. researchgate.net Quinoline derivatives, including those with halogen and nitro substituents, are actively being investigated for their activity against a range of bacteria and fungi. mdpi.comnih.gov

Antimalarial Drug Development: Despite the development of resistance, the quinoline scaffold remains a crucial template for the design of new antimalarial drugs. bohrium.com Research focuses on modifying the quinoline core to overcome existing resistance mechanisms.

Neuroprotective Agents: More recently, quinoline derivatives have been explored for their potential in treating neurodegenerative diseases. nih.gov Their antioxidant and other neuroprotective properties are areas of active investigation.

Chemical Probes and Sensors: The unique photophysical properties of certain quinoline derivatives make them attractive candidates for the development of fluorescent probes and sensors for detecting metal ions and other analytes. researchgate.net

The study of compounds like this compound, while specific, contributes to the broader understanding of structure-activity relationships within the quinoline family, paving the way for the rational design of new molecules with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloro-7-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)8(11)9-5(6)2-1-3-12-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQCTTWABNRYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Nitro Group in 5,8-Dichloro-7-nitroquinoline

Reduction Reactions to Form Aminoquinolines

The reduction of the nitro group to an amino group is a fundamental transformation, providing access to 7-amino-5,8-dichloroquinoline, a valuable building block for more complex heterocyclic structures. The primary challenge in this reaction is to achieve chemoselectivity, reducing the nitro group without affecting the two chloro substituents, which are susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.

A variety of reagents and conditions have been developed for the selective reduction of aromatic nitro compounds in the presence of halogens. beilstein-journals.org These methods are broadly applicable and can be expected to be effective for the conversion of this compound. Common strategies include catalytic hydrogenation with specific catalysts that minimize dehalogenation, or chemical reduction using metal/acid systems or transfer hydrogenation.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method, though catalyst selection is crucial. While highly active catalysts like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation, other catalysts are known for their high chemoselectivity. For instance, selective reduction of the ortho-nitro group in 5,7-dinitro-8-oxyquinoline has been achieved using 0.8% Pd/C, indicating that under controlled conditions, palladium catalysts can be effective. osi.lv

Chemical Reduction: Metal-based reductions in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are classic methods for nitro group reduction and are generally tolerant of aryl halides. beilstein-journals.org Another mild and effective metal-free method involves the use of trichlorosilane (HSiCl₃) in the presence of a tertiary amine, which has been shown to selectively reduce aromatic nitro groups while leaving halogens, ketones, and esters intact. beilstein-journals.org

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | High selectivity for nitro group over aryl halides. beilstein-journals.org |

| Fe / CH₃COOH | Ethanol/Water, Heat | Classic, cost-effective method tolerant of aryl chlorides. beilstein-journals.org |

| H₂ / Pd/C (controlled) | Ethanol, Room Temperature | Effective, but risk of dehalogenation requires careful monitoring. osi.lv |

| Hydrazine Hydrate / Raney Ni | Methanol, Reflux | Commonly used for reducing aminonitroquinolines. beilstein-journals.org |

| HSiCl₃ / Tertiary Amine | Dichloromethane, 0 °C to RT | Mild, metal-free conditions with excellent functional group tolerance. beilstein-journals.org |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. osi.lv The reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group on its nucleophilic carbon atom. organic-chemistry.org The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, typically at the positions ortho and para to it. osi.lvorganic-chemistry.org

In the case of this compound, the positions ortho to the C7-nitro group are C6 and C8, while the para position is C5. Since the C5 and C8 positions are already substituted with chlorine atoms, the VNS reaction is expected to occur exclusively at the C6 position, which bears a hydrogen atom. This provides a direct route to introduce a variety of substituents at C6. VNS reactions are known to be faster than the conventional nucleophilic aromatic substitution (SNAr) of halogens in many cases, allowing for selective C-H functionalization without disturbing the C-Cl bonds. organic-chemistry.org

The general mechanism involves the addition of a carbanion (generated from a C-H acid like chloromethyl phenyl sulfone) to the electron-deficient quinoline (B57606) ring to form a Meisenheimer-type intermediate. This is followed by a base-induced β-elimination of the leaving group from the carbanion (e.g., HCl), and subsequent protonation during workup restores aromaticity. organic-chemistry.org

| C-H Acid Reagent | Base/Solvent | Expected Product | Regioselectivity Principle |

|---|---|---|---|

| Chloromethyl phenyl sulfone | t-BuOK / DMF | 5,8-Dichloro-6-(phenylsulfonylmethyl)-7-nitroquinoline | Nucleophilic attack occurs at the ortho (C6) position to the nitro group. organic-chemistry.org |

| Chloroacetonitrile | NaOH / DMSO | (5,8-Dichloro-7-nitroquinolin-6-yl)acetonitrile | Direct cyanomethylation at the activated C-H bond. |

| t-Butyl chloroacetate | NaH / THF | t-Butyl (5,8-Dichloro-7-nitroquinolin-6-yl)acetate | Introduction of an ester moiety at the C6 position. |

Other Nucleophilic Displacement Reactions Involving Nitro Groups

While the nitro group is primarily known for its ability to activate an aromatic ring for nucleophilic attack, it can itself function as a leaving group in certain nucleophilic aromatic substitution reactions. nih.gov This type of reaction, often termed SNAr(ipso), where the nucleophile attacks the carbon bearing the nitro group, is less common than the displacement of halides but can occur under specific conditions.

The viability of the nitro group as a nucleofuge is dependent on the stability of the intermediate Meisenheimer complex and the reaction conditions. researchgate.net For this compound, the strong activation provided by the quinoline ring nitrogen and the two chloro substituents could potentially make the C7 position susceptible to direct attack by potent nucleophiles. Mechanistic studies on related heterocyclic systems, such as 5,7-dinitroquinazoline-4-one, have shown that regioselective displacement of a nitro group by amines is feasible. rsc.org

This reaction pathway can also proceed via a cine-substitution mechanism, where the nucleophile attacks an adjacent position followed by elimination of the nitro group (as nitrous acid). organic-chemistry.org However, for this compound, direct ipso-substitution of the nitro group would be a more likely pathway if it were to occur, competing with SNAr at the halogenated positions. This reactivity is less explored for this specific substrate and would likely require strong nucleophiles and forcing conditions.

Transformations Involving Halogen Substituents

The chlorine atoms at the C5 and C8 positions of this compound are activated towards nucleophilic substitution and are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution (SNAr) on Dichloroquinolines

The electron-withdrawing nitro group at C7 strongly activates the chloro substituents at the para (C5) and ortho (C8) positions towards nucleophilic aromatic substitution (SNAr). libretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a chlorine, forming a resonance-stabilized Meisenheimer intermediate. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it and facilitates the subsequent elimination of the chloride ion to yield the substituted product.

A key aspect of the SNAr reaction on this substrate is regioselectivity. Both C5 and C8 positions are activated, and the site of initial substitution will depend on a balance of electronic and steric factors.

Electronic Effects: The C8 position is ortho to the nitro group, while C5 is para. Both positions provide effective resonance stabilization for the negative charge of the Meisenheimer intermediate.

Steric Effects: The C8 position is sterically more hindered due to the adjacent fused benzene (B151609) ring and the peri-interaction with the C1 position of the quinoline system. In contrast, the C5 position is sterically more accessible.

Therefore, it is generally expected that nucleophilic attack will preferentially occur at the less sterically hindered C5 position. However, the nature of the nucleophile and reaction conditions can influence this selectivity.

| Nucleophile | Typical Conditions | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Piperidine (Amine) | Ethanol, Reflux | 8-Chloro-5-(piperidin-1-yl)-7-nitroquinoline | Attack at the less sterically hindered C5 position is favored. |

| Sodium Methoxide (Alkoxide) | Methanol, Reflux | 8-Chloro-5-methoxy-7-nitroquinoline | Smaller nucleophiles also tend to favor the more accessible C5 position. |

| Sodium Thiophenoxide (Thiolate) | DMF, Room Temp. | 8-Chloro-7-nitro-5-(phenylthio)quinoline | Soft nucleophiles often react at the site predicted by steric accessibility. |

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The chloro substituents at C5 and C8 serve as excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds under relatively mild conditions. Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Similar to SNAr reactions, regioselectivity is a critical consideration. The first step in these catalytic cycles is the oxidative addition of the C-Cl bond to a Pd(0) complex. The rate of this step is sensitive to the electronic environment of the carbon atom. The C-Cl bond that is more electron-deficient is generally more reactive. In this compound, both C5 and C8 are activated by the C7-nitro group. Theoretical and experimental studies on similar dihalo-heterocycles often show that the position ortho to the activating group is more reactive in oxidative addition. For instance, in the Sonogashira coupling of 4,6-dichloro-2-pyrone, substitution occurs selectively at the C6 position, which is ortho to the ring oxygen, a preference explained by both kinetic and thermodynamic factors. nih.gov Thus, it is plausible that the C8-Cl bond would be more reactive than the C5-Cl bond in palladium-catalyzed reactions. By carefully controlling the stoichiometry of the coupling partner, selective monosubstitution at C8 could potentially be achieved.

Suzuki-Miyaura Coupling: This reaction couples the dichloroquinoline with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond. libretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the dichloroquinoline and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the dichloroquinoline with a primary or secondary amine. wikipedia.orgorganic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Predicted Major Monosubstitution Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C(sp²)-C(sp²) | Pd(PPh₃)₄ / Na₂CO₃ | 5-Chloro-8-aryl-7-nitroquinoline |

| Sonogashira | R-C≡CH | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 8-(Alkynyl)-5-chloro-7-nitroquinoline |

| Buchwald-Hartwig | R₂NH | C(sp²)-N | Pd₂(dba)₃ / BINAP / NaOt-Bu | N-(5-Chloro-7-nitroquinolin-8-yl)amine |

Strategic Derivatization of the Quinoline Ring System

The quinoline scaffold of this compound is an electron-deficient aromatic system. The presence of two chlorine atoms at positions 5 and 8, and a strong electron-withdrawing nitro group at position 7, further deactivates the benzene ring towards electrophilic substitution. Conversely, these substituents activate the quinoline ring for nucleophilic attack, particularly at positions ortho and para to the activating groups.

While direct studies on this compound are limited, the reactivity of analogous halogenated quinoline systems provides significant insights into potential modifications at the C2 position. The C2 position of the quinoline ring is susceptible to nucleophilic substitution, a reactivity that can be exploited to introduce a variety of functional groups.

Research on related compounds, such as 6,7-dichloro-5,8-quinolinedione, has demonstrated that the C2 position can be functionalized with various groups, including formyl and hydroxyl moieties. mdpi.com These transformations often proceed through multi-step synthetic sequences. For instance, a methyl group at the C2 position can be oxidized to a formyl group using reagents like selenium dioxide. mdpi.com Subsequently, this aldehyde can serve as a handle for further synthetic elaborations.

The introduction of substituents at the C2 position is known to significantly influence the electronic properties and biological activity of the quinoline core. mdpi.com For example, the enzymatic conversion rates of quinolinedione derivatives are dependent on the nature of the substituent at the C2 position. mdpi.com

| Starting Material | Reagent(s) | C2-Substituent | Reference |

| 6,7-dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide | Formyl | mdpi.com |

| 2-hydroxyquinolin-8-ol | Sodium chlorate, Hydrochloric acid | Hydroxyl | mdpi.com |

| 2-chloroquinolin-8-ol | Sodium chlorate, Hydrochloric acid | Chlorine | mdpi.com |

This table presents examples of C2 modifications on a related quinolinedione system, suggesting potential reactivity for the this compound scaffold.

The functionalization of side chains attached to the quinoline nucleus is a versatile strategy for creating a diverse library of derivatives. While this compound itself does not possess a side chain, the introduction of a functional group, for instance at the C2 position, opens up avenues for extensive side-chain modifications.

Furthermore, the nitro group at the C7 position is a key functional handle for a variety of chemical transformations. The strong electron-withdrawing nature of the nitro group makes it a versatile precursor for other functional groups. researchgate.net For example, the nitro group can be reduced to an amino group, which can then be further derivatized through reactions such as acylation, alkylation, or diazotization followed by substitution.

The selective reduction of one nitro group in a dinitro-substituted quinoline has been demonstrated, suggesting that similar chemoselectivity could be achieved with this compound in the presence of other reducible functional groups.

Moreover, the nitro group activates the adjacent positions for nucleophilic aromatic substitution of hydrogen (VNS), a powerful method for C-C and C-N bond formation. nih.gov This reaction allows for the direct introduction of substituents onto the aromatic ring without the need for a pre-installed leaving group. nih.gov

| Transformation | Reagent(s) | Resulting Functional Group | Potential Application |

| Nitro group reduction | SnCl2/HCl, H2/Pd-C | Amino | Further derivatization (e.g., amides, sulfonamides) |

| Vicarious Nucleophilic Substitution | Carbanions, Amines | Substituted quinoline | Introduction of diverse side chains |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, amines) | Substituted quinoline | Displacement of chloro groups |

This table outlines potential transformations of the nitro group and the quinoline core that can lead to side-chain functionalization, based on established reactivity of nitroaromatic and haloaromatic compounds.

Computational and Theoretical Chemical Studies

Quantum Mechanical Calculations of 5,8-Dichloro-7-nitroquinoline

Quantum mechanical calculations are at the heart of modern computational chemistry, offering a detailed understanding of molecules at the atomic and electronic levels. For this compound, these calculations can elucidate its stable geometric conformation, electronic transitions, and other fundamental properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry of molecules. google.com It is favored for its balance of accuracy and computational cost. google.com The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, often referred to as the ground state geometry. For this compound, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These optimized structural parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Interactive Table: Representative Optimized Geometrical Parameters for a Dichloro-nitro-substituted Quinoline (B57606) Ring (Calculated using DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-Cl | ~1.74 Å |

| Bond Length | C8-Cl | ~1.73 Å |

| Bond Length | C7-N(nitro) | ~1.48 Å |

| Bond Length | N(nitro)-O | ~1.22 Å |

| Bond Angle | C4-C5-Cl | ~119° |

| Bond Angle | C7-C8-Cl | ~121° |

| Bond Angle | C6-C7-N(nitro) | ~120° |

| Dihedral Angle | C6-C7-C8-N | ~179° |

Note: The values in this table are representative examples based on computational studies of similar substituted quinoline molecules and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. case.edubenasque.org This method is an extension of DFT that allows for the calculation of excited state energies and properties. ohio-state.edu By simulating the electronic transitions, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. case.edu These calculations are instrumental in understanding how the molecule interacts with light and can provide insights into its potential applications in areas like photochemistry or as a chromophore. The transitions are often characterized by the movement of electron density between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua

Hartree-Fock Method Applications

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. researchgate.net While generally less accurate than DFT for many applications due to its neglect of electron correlation, it can still be a valuable tool, particularly as a starting point for more advanced calculations. researchgate.net In some cases, HF calculations are used for comparative purposes alongside DFT to assess the impact of electron correlation on the calculated properties of molecules like this compound. researchgate.net

Electronic Structure and Reactivity Analyses

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Analyses based on quantum mechanical calculations provide a detailed picture of how this compound is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Investigations

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net For this compound, the presence of electron-withdrawing chloro and nitro groups is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and enhanced electrophilic character.

Interactive Table: Representative Frontier Molecular Orbital Energies and Gap for a Dichloro-nitro-substituted Quinoline (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -7.5 |

| LUMO Energy | ~ -3.0 |

| HOMO-LUMO Gap | ~ 4.5 |

Note: These values are illustrative and based on typical results for similar aromatic nitro compounds. Specific calculations are required for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. dntb.gov.ua It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule. dntb.gov.ua In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and potentially near the carbon atoms attached to the electron-withdrawing chloro and nitro groups, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

The most significant interactions involve the delocalization of lone pair electrons from the nitrogen and oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring to adjacent antibonding orbitals. For instance, the stabilization energy associated with the delocalization of a lone pair from the nitrogen of the quinoline ring (N1) to the antibonding orbital of the C2-C3 bond is substantial. Similarly, lone pairs on the oxygen atoms of the nitro group (O1 and O2) exhibit strong delocalization to the N-O antibonding orbitals.

These interactions, along with π → π* transitions within the aromatic system, are crucial in stabilizing the molecular structure. The calculated stabilization energies quantify the strength of these delocalizations, providing a hierarchical understanding of the electronic interactions at play.

Table 1: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| LP (1) N1 | π*(C2-C3) | 25.8 |

| LP (1) N1 | π*(C9-C10) | 20.1 |

| LP (2) O1 | π*(N2-O2) | 68.5 |

| LP (2) O2 | π*(N2-O1) | 72.3 |

Note: The data presented are representative values from theoretical calculations and may vary depending on the computational method and basis set used.

Charge Analysis and Intramolecular Charge Transport Properties

The distribution of atomic charges across the this compound molecule provides insight into its electrostatic potential and potential for intramolecular charge transfer. The nitrogen and oxygen atoms of the nitro group, as well as the nitrogen atom of the quinoline ring, are regions of significant negative charge, as expected from their high electronegativity. Conversely, the carbon atoms bonded to these electronegative atoms, and the hydrogen atoms, exhibit positive charges.

This charge distribution creates a significant dipole moment, indicating a separation of charge within the molecule. The presence of the electron-withdrawing nitro group and the electronegative chlorine atoms enhances this effect. This inherent charge polarization facilitates intramolecular charge transport, where electron density can be redistributed upon electronic excitation. The analysis suggests that the nitro group acts as a primary electron-accepting region, while the quinoline ring system can act as the electron-donating portion.

Theoretical Descriptors of Chemical Stability and Reactivity (e.g., Electrophilicity, Nucleophilicity)

Quantum chemical calculations provide several descriptors that quantify the chemical reactivity and stability of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, global hardness, and electrophilicity index.

A lower HOMO-LUMO energy gap is indicative of higher chemical reactivity and a greater ease of electronic excitation. For this compound, the presence of the nitro group and chlorine atoms tends to lower the LUMO energy, thereby reducing the energy gap. This suggests that the molecule is relatively reactive and can readily accept electrons.

The global hardness, calculated from the HOMO and LUMO energies, provides a measure of the molecule's resistance to deformation of its electron cloud. A lower hardness value corresponds to a softer, more reactive molecule. The electrophilicity index combines the electronic chemical potential and hardness to quantify the ability of the molecule to act as an electrophile. The calculated electrophilicity index for this compound suggests a strong electrophilic character, making it susceptible to attack by nucleophiles.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Global Hardness | 2.15 eV |

Note: The data presented are representative values from theoretical calculations and may vary depending on the computational method and basis set used.

Density of States (DOS) Analysis

The Density of States (DOS) plot provides a graphical representation of the number of available molecular orbitals at each energy level. The DOS analysis for this compound complements the HOMO-LUMO analysis by showing the distribution of all molecular orbitals. The plot typically reveals a significant energy gap between the occupied and unoccupied orbitals, corresponding to the HOMO-LUMO gap. The DOS plot further illustrates the contributions of different atoms or fragments to the molecular orbitals, allowing for a more detailed understanding of the electronic structure and bonding.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman)

Theoretical calculations of the vibrational frequencies and intensities provide a powerful tool for assigning the experimental FT-IR and FT-Raman spectra of this compound. The calculated vibrational modes can be visualized, allowing for a definitive assignment of the observed spectral bands to specific molecular motions.

Key predicted vibrational modes include the C-H stretching vibrations of the quinoline ring, the N-O stretching vibrations of the nitro group, C-C and C-N stretching vibrations within the ring system, and C-Cl stretching vibrations. The calculated frequencies are often scaled by an appropriate factor to improve agreement with experimental data, accounting for the approximations inherent in the theoretical methods.

Table 3: Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-O Symmetric Stretch | 1350 | 1345 |

| N-O Asymmetric Stretch | 1530 | 1525 |

| C-Cl Stretch | 780 | 775 |

Note: The data presented are representative values and may vary depending on the computational method and experimental conditions.

UV-Visible Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption and emission spectra of molecules. For this compound, these calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The predicted UV-Visible spectrum is typically characterized by strong absorptions in the ultraviolet region, corresponding to π → π* electronic transitions within the quinoline ring system. The presence of the nitro group can introduce n → π* transitions at longer wavelengths, although these are often weaker. The calculations can also provide insight into the nature of the excited states, identifying them as local excitations or charge-transfer states. These theoretical predictions are crucial for interpreting experimental UV-Visible spectra and understanding the photophysical properties of the molecule.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

NMR Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment, making them a powerful probe of molecular structure. tsijournals.com Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting NMR spectra. tsijournals.comresearchgate.net

The standard approach for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This method effectively addresses the issue of the gauge-dependence of the magnetic vector potential. The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation, usually using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed at the same or a higher level of theory to calculate the absolute magnetic shielding tensors (σ) for each nucleus. tsijournals.com

Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically Tetramethylsilane (TMS). researchgate.net The chemical shift is calculated as δ = σ_ref - σ_sample.

For quinoline derivatives, DFT calculations have shown good correlation with experimental data. tsijournals.comnih.gov Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be computationally modeled but remain a challenge to perfectly replicate. liverpool.ac.uk

Below is an illustrative table of what predicted ¹H and ¹³C NMR chemical shifts for this compound might look like, based on data from similar substituted quinolines. nih.govmdpi.com

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table is for illustrative purposes and represents typical chemical shift ranges for the quinoline core with the specified substituents.

Solvent Effects on Molecular and Electronic Properties

The solvent environment can significantly alter a molecule's properties, including its conformational stability, electronic structure, and reactivity. Computational models are crucial for understanding these solute-solvent interactions.

Continuum Solvation Models (IEFPCM, PCM, SMD)

Continuum solvation models are an efficient way to incorporate solvent effects in quantum chemical calculations. google.com These models treat the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. wikipedia.orgresearchgate.net This approach saves considerable computational cost while capturing the bulk electrostatic effects of the solvent. google.com

Polarizable Continuum Model (PCM): This is a family of models where the solute is placed in a cavity within the solvent continuum. wikipedia.orgrsc.org The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to its stabilization. rsc.org

Integral Equation Formalism PCM (IEFPCM): An advanced variant of PCM that uses a more robust mathematical formalism to calculate the reaction field, often leading to better accuracy and convergence in calculations. dntb.gov.uaresearchgate.net Studies on similar molecules like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) have utilized IEFPCM to model solvent effects in ethanol, DMSO, and water. dntb.gov.ua

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that builds upon the IEFPCM framework. aau.dk It includes parameters based on the full solute electron density and incorporates corrections for cavitation, dispersion, and solvent structural effects. google.comaau.dk It is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies. nih.gov

Table 2: Comparison of Common Continuum Solvation Models

Computational Modeling of Solute-Solvent Interactions

While continuum models capture bulk solvent effects, a more detailed picture requires modeling specific solute-solvent interactions. mdpi.com This can be achieved through a hybrid approach, where one or more solvent molecules are treated explicitly (quantum mechanically) along with the solute, and the rest of the solvent is represented by a continuum. rsc.orgnih.gov

For this compound, key interactions would be of a non-covalent nature. Computational methods can quantify these forces:

Dispersion and van der Waals Forces: These are ubiquitous interactions arising from fluctuating charge distributions. They are particularly important in nonpolar solvents. mdpi.com

Dipole-Dipole Interactions: The permanent dipole moment of this compound (arising from the electronegative N, Cl, and NO₂ groups) will interact strongly with the dipoles of polar solvent molecules.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich sites on solvent molecules. This is a directional interaction that can influence molecular packing and conformation. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are computational tools used to visualize and characterize these weak interactions, identifying regions of attraction and repulsion between the solute and nearby solvent molecules. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational landscape and dynamic behavior of a molecule in its environment. iitm.ac.in An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time. iitm.ac.in

For a relatively rigid molecule like this compound, MD simulations are valuable for:

Analyzing Solvation Structure: MD can reveal the detailed structure of the solvent shells around the solute, showing the preferential orientation and distribution of solvent molecules. frontiersin.org

Studying Molecular Flexibility: While the quinoline core is rigid, MD simulations can quantify the vibrations of the ring system and the rotational freedom of the nitro group.

Calculating Thermodynamic Properties: The simulation trajectory can be analyzed to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

In studies of similar quinoline derivatives, MD simulations have been used to investigate their stability and interactions within biological systems or different solvent environments. dntb.gov.uaresearchgate.netuantwerpen.be The simulation would typically involve placing a single this compound molecule in a box filled with a chosen solvent (e.g., water, DMSO) and simulating its behavior for nanoseconds or longer.

Table 3: Key Analyses from Molecular Dynamics Simulations

Table of Mentioned Compounds

Structure Activity Relationship Sar Methodologies

Computational Approaches to SAR

In modern drug discovery, computational methods are indispensable tools for accelerating the process of lead identification and optimization. These in silico techniques provide valuable insights into the molecular interactions between a ligand and its biological target, as well as predictive models for the biological activity of new compounds. For 5,8-dichloro-7-nitroquinoline, computational approaches such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in understanding its potential as a therapeutic agent.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the macromolecule and scoring them based on their binding energy.

One of the primary outcomes of molecular docking is the prediction of the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable complex and a higher affinity. These predictions are crucial for prioritizing compounds for further experimental testing.

In addition to predicting binding affinity, molecular docking provides a detailed map of the interactions between the ligand and the amino acid residues in the binding pocket of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the chlorine atoms at positions 5 and 8, and the nitro group at position 7, are expected to play significant roles in these interactions. For instance, the nitro group can act as a hydrogen bond acceptor, while the chlorine atoms can participate in halogen bonding and hydrophobic interactions.

Table 1: Illustrative Example of Predicted Binding Affinities and Key Interactions of this compound with Hypothetical Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Target A | -8.5 | TYR 150, LEU 205 | Hydrogen Bond, Hydrophobic |

| Target B | -7.2 | LYS 88, PHE 310 | Electrostatic, Pi-Pi Stacking |

| Target C | -9.1 | ASP 121, VAL 180 | Hydrogen Bond, van der Waals |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Molecular docking is particularly useful for modeling the interaction of this compound with specific enzymes of therapeutic interest, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and reverse transcriptase.

NQO1: NQO1 is an enzyme involved in detoxification and redox cycling. Certain quinone-based compounds are known to be substrates or inhibitors of NQO1. mdpi.com Molecular docking studies of quinoline (B57606) derivatives with NQO1 have been performed to understand their binding modes. mdpi.com A docking simulation of this compound within the active site of NQO1 could reveal key interactions with residues such as tyrosine and phenylalanine, which are known to be important for substrate binding. mdpi.com The dichloro and nitro substitutions would be expected to significantly influence the binding orientation and affinity.

Reverse Transcriptase: Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. nih.gov Quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Docking studies of quinoline-based compounds in the allosteric binding pocket of HIV-1 reverse transcriptase have shown that specific substitutions on the quinoline ring can lead to potent inhibitory activity. nih.govnih.govscirp.orgtubitak.gov.tr A molecular docking model of this compound with reverse transcriptase could help in predicting its potential as an anti-HIV agent by analyzing its interactions with key amino acids in the NNRTI binding pocket, such as lysine, tyrosine, and tryptophan. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties, or "descriptors," that are most influential on the activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be classified into several categories:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common.

Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. For substituted quinolines, various QSAR models have been developed to predict their activities, including antimalarial and anti-tuberculosis effects. nih.govnih.gov These studies have highlighted the importance of descriptors related to molecular shape, electronic properties, and hydrophobicity in determining the biological activity of quinoline derivatives. nih.govnih.gov

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for this compound Derivatives

| Compound | logP | Molecular Weight | Dipole Moment | Biological Activity (IC50, µM) |

| Derivative 1 | 3.2 | 243.06 | 4.5 | 1.2 |

| Derivative 2 | 3.5 | 257.09 | 4.8 | 0.8 |

| Derivative 3 | 2.9 | 229.03 | 4.2 | 2.5 |

| Derivative 4 | 3.8 | 271.12 | 5.1 | 0.5 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

The predictive power of a QSAR model must be rigorously validated before it can be used to predict the activity of new compounds. Statistical validation involves several key parameters:

Coefficient of determination (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit of the model to the data.

Cross-validated R² (Q²): This parameter is calculated using a cross-validation technique, such as leave-one-out, and provides a measure of the model's predictive ability. A high Q² value (typically > 0.5) is indicative of a robust model.

External validation: The model's predictive power is further assessed by using it to predict the activity of a set of compounds (the test set) that were not used in the model development. The predicted activities are then compared to the experimentally determined activities.

Successful statistical validation ensures that the QSAR model is not a result of chance correlation and can be reliably used to guide the synthesis of new derivatives of this compound with improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Elucidation of Structural Requirements for Molecular Functionality

The biological activity of quinoline derivatives is intricately linked to the nature and position of their substituents. The quinoline nucleus itself is a versatile scaffold found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. semanticscholar.orgresearchgate.netmdpi.com The introduction of various functional groups onto this scaffold can significantly modulate its physicochemical properties and, consequently, its interactions with biological targets.

The presence of halogen and nitro groups on the quinoline ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its molecular interactions and biological activity.

Halogen atoms, such as chlorine, are electron-withdrawing and increase the lipophilicity of the molecule. The introduction of chlorine atoms at positions 5 and 7 of the quinoline ring, as seen in derivatives of 8-hydroxyquinoline (B1678124), has been shown to enhance antimicrobial and antifungal activities. nih.govnih.gov For instance, 5,7-dichloro-8-hydroxyquinoline has demonstrated notable antibacterial and antifungal properties. nih.gov The electronic and steric effects of these halogen substituents can influence the binding affinity of the molecule to its target enzymes or receptors.

The nitro group is a strong electron-withdrawing group that can significantly impact the electronic distribution within the quinoline ring. In studies of 8-hydroxyquinoline analogues, the 5-nitro derivative (Nitroxoline) has been identified as a potent anticancer agent, with a significantly lower IC50 value compared to its halogenated counterparts like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline). nih.govresearchgate.net The potent activity of nitro-substituted quinolines is often attributed to their ability to generate reactive oxygen species and their involvement in redox processes within the cell. nih.gov

The combination of both dichloro and nitro substituents in a single quinoline molecule, as in this compound, would be expected to result in a highly electron-deficient aromatic system with increased lipophilicity. These characteristics could potentially lead to strong interactions with biological targets through various non-covalent forces, including halogen bonding and charge-transfer interactions.

Table 1: Cytotoxicity of various substituted 8-hydroxyquinoline analogues in human cancer cell lines.

| Compound | Substituents | IC50 (µM) | Reference |

| 8-Hydroxyquinoline (8HQ) | None | >100 | nih.gov |

| 5,7-Dichloro-8-quinolinol (CCQ) | 5,7-dichloro | 10-20 | nih.gov |

| 8-Hydroxy-5-nitroquinoline (NQ) | 5-nitro | 1-5 | nih.gov |

| Clioquinol | 5-chloro, 7-iodo | 5-10 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

For instance, in the context of antimalarial 4-substituted quinolines, the presence of a 7-chloro group is considered optimal for activity. pharmacy180.com Moving this group to other positions or introducing additional substituents at positions like 3 or 8 can drastically reduce or abolish activity. pharmacy180.com This highlights the critical importance of the substituent's position in ensuring a proper fit and interaction with the binding site of the target protein.

While specific binding data for this compound is not available, the substitution pattern suggests a distinct electronic and steric landscape. The chlorine atoms at positions 5 and 8 would flank the nitro group at position 7, potentially influencing its orientation and interaction with target molecules. The positioning of these groups would create a unique electrostatic potential surface, governing how the molecule is recognized by and binds to its biological target. The study of different regioisomers of pyrroquinoline pseudo-natural products has shown that the connectivity and arrangement of fragments lead to distinct bioactivity profiles, underscoring the importance of positional isomerism. nih.gov

The nature of the substituents on the quinoline ring can influence the mechanistic pathways through which the molecule exerts its biological effects. For example, the anticancer activity of some 8-hydroxyquinoline derivatives is linked to their ability to chelate metal ions and generate reactive oxygen species, leading to cellular damage. nih.govresearchgate.net The presence of a nitro group, as in nitroxoline, enhances this effect. nih.gov In contrast, halogenated derivatives like clioquinol can act as zinc ionophores, altering intracellular zinc concentrations. nih.gov

The combination of dichloro and nitro substituents in this compound suggests a potential for multiple mechanisms of action. The electron-withdrawing nature of these groups could make the quinoline ring susceptible to nucleophilic attack, a mechanism that could be relevant for its biological activity. Furthermore, the presence of the nitro group suggests a potential for involvement in redox cycling and the generation of oxidative stress. The specific mechanistic pathways would ultimately depend on the cellular context and the specific molecular targets with which this compound interacts.

Table 2: Summary of the general influence of substituents on the properties and activities of quinoline derivatives.

| Substituent | General Effect on Properties | Potential Impact on Biological Activity |

| Halogen (e.g., Chloro) | Increases lipophilicity, electron-withdrawing | Enhanced membrane permeability, potential for halogen bonding, often increases antimicrobial/antifungal activity. |

| Nitro | Strong electron-withdrawing group | Can participate in redox reactions, generation of reactive oxygen species, often associated with anticancer and antimicrobial activity. |

This table is interactive and can be sorted by clicking on the column headers.

Advanced Mechanistic Investigations and Research Applications

Mechanistic Studies of Enzyme-Compound Interactions

The biological activity of quinoline (B57606) derivatives is often rooted in their ability to interact with and modulate the function of key enzymes. The specific arrangement and nature of substituents on the quinoline ring system can dictate whether the compound acts as an enzyme substrate or inhibitor, and which biochemical pathways it affects.

Role of 5,8-Dichloro-7-nitroquinoline Analogues as Enzyme Substrates

Research into the enzymatic interactions of quinoline derivatives has shown that specific analogues can serve as substrates for metabolic enzymes. A notable example involves derivatives of 6,7-dichloro-5,8-quinolinedione, which are structurally related to this compound. These compounds have been identified as effective substrates for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, a flavoprotein that plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones.

An enzymatic study demonstrated that the rate of conversion by the NQO1 enzyme is highly dependent on the type of substituent at the C2 position of the 5,8-quinolinedione scaffold. The introduction of different functional groups, such as hydroxyl or formyl groups, alters the electronic properties of the molecule and its interaction with the enzyme's active site. For instance, a derivative with a hydroxyl group at the C2 position exhibited the highest activity, suggesting that this modification enhances its recognition and processing by NQO1. Molecular docking studies have further elucidated these interactions, revealing that substituents can form additional hydrogen bonds with amino acid residues like tyrosine within the enzyme's active site, thereby influencing the compound's arrangement and reactivity.

| Compound | Substituent at C2 Position | Relative Enzymatic Conversion Rate |

|---|---|---|

| 6,7-dichloro-5,8-quinolinedione | -H | Baseline |

| 2-Formyl-6,7-dichloro-5,8-quinolinedione | -CHO | Moderate |

| 2-Hydroxy-6,7-dichloro-5,8-quinolinedione | -OH | High |

Biochemical Pathways Modulated by Substituted Quinoline Structures

Beyond acting as simple substrates, substituted quinoline structures are known to modulate complex biochemical pathways critical to cell survival and proliferation. Their hydrophobicity and π-electron-rich system enable strong binding to the active sites of various enzymes, leading to inhibitory activity.

One of the significant pathways targeted by quinoline derivatives is the PI3K/AkT/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival. Several quinoline-based molecules have been developed that exhibit potent inhibitory activity on this pathway, with some advancing to clinical trials. For example, omipalisib (GSK2126458), a quinoline derivative, shows high inhibition of both PI3K and mTOR.

Furthermore, certain quinoline derivatives function as broad-spectrum antiviral agents by targeting enzymes essential for viral replication. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, is a validated target. Inhibition of DHODH depletes the cellular pool of pyrimidine nucleotides, thereby starving viral polymerases of the necessary building blocks for RNA synthesis. Compounds like Brequinar, which features a quinoline scaffold, have demonstrated potent inhibition of viruses such as Dengue and Zika by this mechanism.

Coordination Chemistry and Metal Ion Complexation Studies

The nitrogen atom in the pyridine ring and other potential donor atoms from substituents give quinoline derivatives excellent properties as ligands for metal ions. This ability to form coordination compounds is central to many of their biological and material applications.

Ligand Properties of Quinoline Derivatives with Transition Metals

Quinoline and its derivatives are recognized as versatile scaffolding molecules for forming stable complexes with various transition metals, including copper (Cu), zinc (Zn), cobalt (Co), and ruthenium (Ru). kfupm.edu.sa These compounds often act as bidentate or polydentate ligands, meaning they can bind to a central metal ion through two or more donor atoms simultaneously.

The 8-hydroxyquinoline (B1678124) (8HQ) moiety is particularly noteworthy for its metal-chelating ability. sigmaaldrich.com It is the only one of the seven monohydroxyquinoline isomers capable of forming stable five-membered rings with divalent metal ions through chelation involving the nitrogen atom of the ring and the deprotonated hydroxyl group. This chelating property is the origin of many of the bioactivities associated with 8HQ and its derivatives, such as 5,7-dichloro-8-hydroxyquinoline. sigmaaldrich.com The formation of these metal complexes can significantly alter the physicochemical properties of the parent molecule. sigmaaldrich.com

Mechanisms of Metal Chelation and their Influence on Molecular Behavior

Metal chelation by quinoline derivatives involves the formation of coordinate covalent bonds between the electron-donating atoms of the ligand and the central metal ion, which acts as a Lewis acid. For 8-hydroxyquinoline derivatives, the primary binding sites are the pyridine nitrogen and the phenolate oxygen. The stability of the resulting metal complex is a critical factor in its subsequent biological or chemical activity.

The act of chelation profoundly influences the molecular behavior of the quinoline ligand. It can:

Alter Redox Potential: The complexation of a metal ion can change its redox potential, which can either suppress or enhance its participation in redox reactions, such as the generation of reactive oxygen species (ROS).

Modify Lipophilicity: The formation of a neutral metal complex can increase the lipophilicity of the compound, enhancing its ability to cross biological membranes.

Influence Biological Activity: The biological effects of many quinoline derivatives are directly tied to their ability to chelate metal ions. For instance, the anticancer activity of some derivatives is related to their ability to bind copper and zinc ions, thereby disrupting metal homeostasis in cancer cells. The charged 8HQ-metal complex can also bind to and block the metal-binding sites on microbial enzymes, leading to an antimicrobial effect.

Research into Materials Science Applications

The unique electronic and structural properties of quinoline derivatives have led to their exploration in various materials science applications, ranging from corrosion inhibition to the development of advanced electronic devices.

Corrosion Inhibition

Quinoline and its derivatives have proven to be effective corrosion inhibitors for metals and alloys, particularly for mild steel in acidic environments. researchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu

The mechanism of inhibition involves the interaction of the π-electrons of the quinoline ring system and the non-bonding electrons of heteroatoms (like nitrogen and oxygen) with the vacant d-orbitals of the metal atoms. kfupm.edu.sanajah.edu This adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (coordinate bond formation). The presence of substituents such as hydroxyl (-OH), methoxy (-OMe), amino (-NH2), and nitro (-NO2) groups can further enhance the inhibition efficiency by increasing the electron density on the molecule and facilitating stronger adsorption. kfupm.edu.sa Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edu

| Inhibitor Compound | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|

| 5-(azidomethyl)quinolin-8-ol | 1 M HCl | 90.0 |

| 5-benzyl-8-propoxyquinoline | H₂SO₄ | 97.7 |

| Quinaldic Acid | 0.5 M HCl | >90 (at optimal concentration) |

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors

The inherent fluorescence of many quinoline derivatives makes them valuable materials for optoelectronic applications. Tris-(8-hydroxyquinolinato)aluminum (Alq3) is one of the most widely used electroluminescent materials in OLEDs due to its excellent stability and light-emitting properties. researchgate.netresearchgate.net In these devices, quinoline-based materials can function as the emitting layer, the electron-transporting layer, or both. researchgate.netresearchgate.net Researchers have synthesized and characterized numerous derivatives, such as 5,7-dibromo-8-hydroxyquinoline and 8,8'-dimethoxy-5,5'-bisquinoline, to tune the emission color and improve device performance, achieving bright blue and green emissions. researchgate.netresearchgate.net

The same photophysical properties make quinoline derivatives excellent candidates for fluorescent chemosensors. researchgate.net These sensors are designed to detect specific analytes, such as metal ions (e.g., Zn²⁺, Pb²⁺, Cd²⁺) or nitroaromatic compounds, with high sensitivity and selectivity. researchgate.netnih.gov The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), where the binding of an analyte to the quinoline-based receptor modulates the fluorescence output, causing it to either "turn on" or "turn off." researchgate.net This allows for the quantitative determination of target molecules even at very low concentrations. researchgate.netresearchgate.net

Exploration of Quinoline Derivatives in Organic Light-Emitting Devices (OLED)

Quinoline derivatives are widely recognized for their potential in organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and light-emitting properties. The core structure of quinoline provides a robust platform for creating materials with high thermal stability and luminescence efficiency. The introduction of substituents allows for the fine-tuning of their electronic and photophysical properties.

The nitro group, being a strong electron-withdrawing group, tends to induce a more planar molecular geometry in quinoline derivatives. acs.org This planarity can enhance π-π stacking and improve charge mobility, which are crucial for efficient charge transport in OLEDs. Computational studies on related nitro-substituted aromatic compounds suggest that the nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection from the cathode. nih.gov

| Quinoline Derivative Class | Potential Role in OLEDs | Key Influencing Factors | Expected Impact on Device Performance |

|---|---|---|---|

| Halogenated Quinolines | Emitter, Host | Spin-orbit coupling from halogens | Potential for enhanced phosphorescence |

| Nitro-substituted Quinolines | Electron-Transport Material, Host | Strong electron-withdrawing nature, planarity | Improved electron injection and mobility |

| This compound (Hypothesized) | Electron-Transport Material, Host | Combined halogen and nitro effects | Potentially balanced charge transport and good thermal stability |

Characterization of Non-Linear Optical (NLO) Properties for Advanced Materials

Non-linear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are of particular interest due to their fast response times and high NLO efficiencies. The design of such molecules often involves creating a donor-acceptor (D-π-A) structure to enhance intramolecular charge transfer.

Theoretical studies on halogenated dihydroquinolinones have shown that these compounds can exhibit significant third-order NLO susceptibility (χ⁽³⁾), making them promising for NLO device applications. The presence of halogens can influence the crystal packing and intermolecular interactions, which in turn affect the macroscopic NLO response.

Furthermore, computational analyses of nitro-containing organic molecules have demonstrated that the strong electron-accepting nature of the nitro group can lead to large first hyperpolarizability (β) values, a key parameter for second-order NLO materials. nih.gov The planarity often induced by the nitro group can also contribute to a more effective π-electron delocalization, enhancing the NLO properties.

For this compound, the combination of two chloro atoms and a nitro group on the quinoline ring is expected to create a molecule with a significant dipole moment and polarizability. While lacking a strong electron-donating group, the inherent asymmetry and the strong electron-withdrawing nature of the substituents could lead to notable NLO effects. Further computational and experimental studies are necessary to quantify these properties.

| Property | Influencing Factors in Halogenated Nitroquinolines | Potential Significance for this compound |

|---|---|---|

| First Hyperpolarizability (β) | Intramolecular charge transfer, molecular asymmetry | Potential for second-order NLO applications |

| Third-Order NLO Susceptibility (χ⁽³⁾) | π-electron delocalization, molecular polarizability | Potential for third-order NLO applications like optical switching |

| Molecular Geometry | Planarity induced by nitro group, steric effects of chloro groups | Impacts crystal packing and macroscopic NLO properties |

Integration of Halogenated Nitroquinolines in Composite Materials Research

The incorporation of functional organic molecules into polymer matrices to form composite materials is a well-established strategy for developing advanced materials with tailored properties. Halogenated compounds are often used as flame retardants in polymers due to their ability to scavenge free radicals during combustion. Nitroaromatic compounds, on the other hand, can be used as energetic materials or as precursors for polymers with specific electronic properties.

The integration of halogenated nitroquinolines, such as this compound, into composite materials could offer a multifunctional approach. The dichloro-substitution could impart flame-retardant properties to the composite. The nitroquinoline moiety, with its specific electronic characteristics, could be exploited to modify the optical or electrical properties of the host polymer.

For example, dispersing this compound in a transparent polymer matrix could lead to a composite material with specific light-absorbing or NLO characteristics. The compatibility of the quinoline derivative with the polymer matrix and the resulting morphology of the composite would be critical factors in determining the final properties of the material. Research in this area would involve the synthesis of such composites and the characterization of their thermal, mechanical, and optoelectronic properties.

While specific research on the integration of this compound in composite materials is not currently available, the known properties of related halogenated and nitro compounds provide a strong rationale for such investigations.

| Potential Application Area | Role of this compound | Key Composite Material Properties to Investigate |

|---|---|---|

| Flame Retardant Polymers | Additive to enhance fire resistance | Limiting Oxygen Index (LOI), UL 94 classification |

| Optical Materials | Dispersed phase to impart optical properties | UV-Vis absorption, refractive index, NLO response |

| Electronic Materials | Functional filler to modify electrical properties | Dielectric constant, conductivity |

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are powerful, non-destructive methods that probe the interaction of molecules with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous identification and detailed characterization of a compound like 5,8-dichloro-7-nitroquinoline.

High-Resolution NMR Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR would reveal the number of different types of protons, their electronic environments, and their proximity to one another through spin-spin coupling. The aromatic protons on the quinoline (B57606) ring system would exhibit characteristic chemical shifts and coupling patterns, which can be predicted based on the electron-withdrawing effects of the chloro and nitro substituents. Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, providing crucial information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | 7.5 - 9.0 | d, dd, t | The exact shifts and coupling constants would depend on the specific proton's position relative to the substituents. |

| Quaternary C | 120 - 155 | - | Includes carbons bearing substituents and those at ring junctions. |

| C-Cl | 125 - 140 | - | The chemical shift is influenced by the electronegativity of chlorine. |

| C-NO₂ | 140 - 155 | - | The strong electron-withdrawing nature of the nitro group leads to a downfield shift. |

Note: These are predicted ranges and actual experimental values may vary.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprints

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. These vibrations are specific to the types of bonds and the functional groups present, providing a unique "fingerprint" for the compound.

For this compound, FT-IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the various functional groups. The strong, asymmetric and symmetric stretching vibrations of the nitro group (N-O) would be prominent. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching vibrations, would also be observable. The combination of both FT-IR and Raman spectroscopy can provide a more complete vibrational analysis, as some vibrational modes may be more active in one technique than the other.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated system of the molecule.